molecular formula C17H11BrF3N3OS B10915947 7-(4-bromophenyl)-1-(prop-2-en-1-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

7-(4-bromophenyl)-1-(prop-2-en-1-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B10915947
M. Wt: 442.3 g/mol
InChI Key: YINWKSYBGKGAIQ-UHFFFAOYSA-N
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Description

1-ALLYL-7-(4-BROMOPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound characterized by its unique structure, which includes an allyl group, a bromophenyl group, a sulfanyl group, and a trifluoromethyl group attached to a pyrido[2,3-d]pyrimidin-4(1H)-one core

Preparation Methods

The synthesis of 1-ALLYL-7-(4-BROMOPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrido[2,3-d]pyrimidin-4(1H)-one core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the allyl group: This step may involve allylation reactions using allyl halides or allyl alcohols under suitable conditions.

    Sulfanylation: The addition of the sulfanyl group can be achieved through thiolation reactions using thiol-containing reagents.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-ALLYL-7-(4-BROMOPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the bromophenyl group or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using nucleophiles such as amines or thiols.

    Addition: The allyl group can participate in addition reactions, such as hydroboration or hydrosilylation, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and times.

Scientific Research Applications

1-ALLYL-7-(4-BROMOPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as a building block for synthesizing more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: The compound can be used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-ALLYL-7-(4-BROMOPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-ALLYL-7-(4-BROMOPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can be compared with similar compounds such as:

    1-ALLYL-7-(4-CHLOROPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE: This compound has a chlorophenyl group instead of a bromophenyl group, which may affect its reactivity and biological activity.

    1-ALLYL-7-(4-BROMOPHENYL)-2-SULFANYL-5-(METHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE: This compound has a methyl group instead of a trifluoromethyl group, which may influence its chemical properties and applications.

Properties

Molecular Formula

C17H11BrF3N3OS

Molecular Weight

442.3 g/mol

IUPAC Name

7-(4-bromophenyl)-1-prop-2-enyl-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H11BrF3N3OS/c1-2-7-24-14-13(15(25)23-16(24)26)11(17(19,20)21)8-12(22-14)9-3-5-10(18)6-4-9/h2-6,8H,1,7H2,(H,23,25,26)

InChI Key

YINWKSYBGKGAIQ-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)Br)C(F)(F)F)C(=O)NC1=S

Origin of Product

United States

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